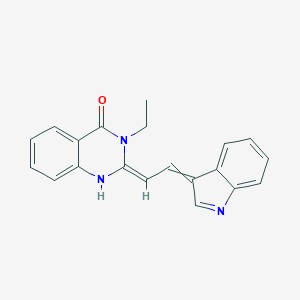
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one, also known as EIQA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. EIQA belongs to the class of quinazolinone derivatives and has been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Wirkmechanismus
The mechanism of action of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one involves the modulation of various cellular pathways. In cancer cells, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and upregulating p21 and p27. In addition, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).
Biochemical and Physiological Effects:
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory and antioxidant activities, which may contribute to its anticancer properties. In addition, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits antimicrobial activity against a variety of pathogens, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one is its broad-spectrum activity against cancer cells and pathogens. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the areas of interest is the development of novel derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of its activity against other types of cancer and pathogens. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its therapeutic potential. Overall, the research on (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one holds great promise for the development of new drugs for the treatment of cancer and infectious diseases.
Synthesemethoden
Several synthetic routes have been reported for the preparation of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the most common methods involves the condensation reaction between 2-(2-bromoethyl)indole-3-carboxaldehyde and ethyl 2-aminoacetate in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with 4-hydroxyquinazoline in the presence of acetic acid to afford (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. Other methods involve the use of different starting materials and catalysts, but the overall strategy remains the same.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one has also been shown to possess antimicrobial properties. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one also exhibits antifungal activity against Candida albicans.
Eigenschaften
CAS-Nummer |
5806-43-9 |
|---|---|
Produktname |
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one |
Molekularformel |
C20H17N3O |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C20H17N3O/c1-2-23-19(22-18-10-6-4-8-16(18)20(23)24)12-11-14-13-21-17-9-5-3-7-15(14)17/h3-13,21H,2H2,1H3/b12-11+ |
InChI-Schlüssel |
NWCHTIJYERZGEN-JEMXIIRRSA-N |
Isomerische SMILES |
CCN1/C(=C\C=C2C=NC3=CC=CC=C32)/NC4=CC=CC=C4C1=O |
SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
CCN1C(=CC=C2C=NC3=CC=CC=C32)NC4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



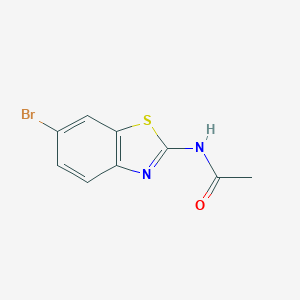

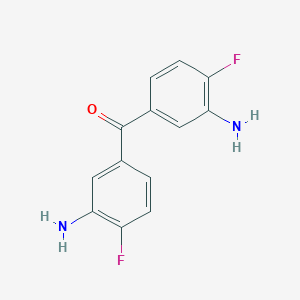


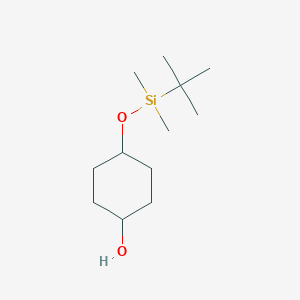

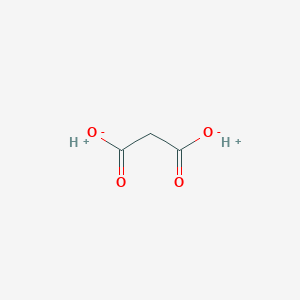
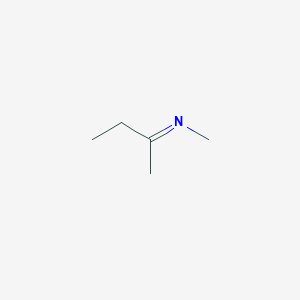
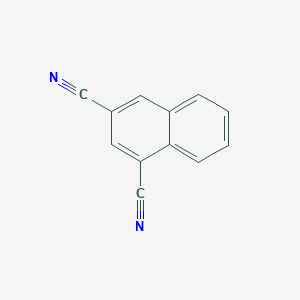
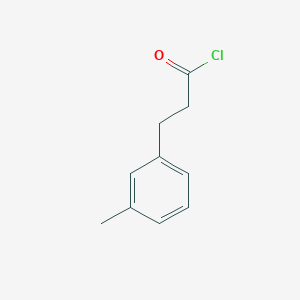
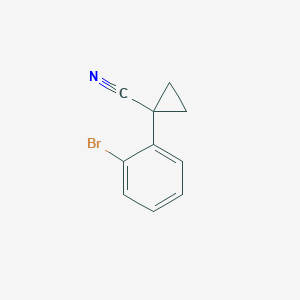
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)
